

Unraveling the Molecular Architecture of Paniculidine C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C, a naturally occurring indole alkaloid, has been isolated from the roots of Murraya paniculata.[1][2] This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its chemical structure. While the primary literature detailing the complete spectroscopic data for Paniculidine C is not readily accessible, this document outlines the standard procedures and a representative analytical approach based on closely related and well-documented analogs, such as Paniculidine B. The principles and techniques described herein are fundamental to the field of natural product chemistry and are directly applicable to the structural determination of novel molecular entities.

Physicochemical Properties of Paniculidine C

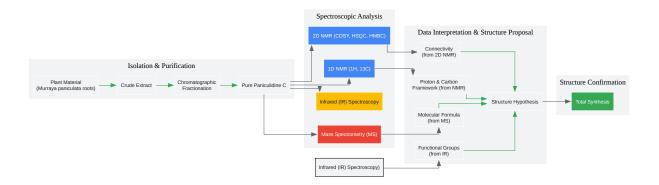
Initial characterization of a novel compound typically involves the determination of its fundamental physicochemical properties. For **Paniculidine C**, the following has been reported:

| Property | Value | Source |
|-------------------|-----------------------------|--------|
| Molecular Formula | C13H17NO | [1][2] |
| Molecular Weight | 203.3 g/mol | [1][2] |
| Source | Roots of Murraya paniculata | [1][2] |



The Strategic Workflow of Structure Elucidation

The process of determining the chemical structure of a novel natural product like **Paniculidine C** is a systematic endeavor. It begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that provide distinct pieces of the structural puzzle. These data are then integrated to propose a chemical structure, which is often confirmed through total synthesis.



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A logical workflow for the structure elucidation of a natural product.

Experimental Protocols

The following sections describe the standard experimental protocols that would be employed in the isolation and structural characterization of an indole alkaloid like **Paniculidine C**.

Isolation and Purification



- Extraction: The air-dried and powdered roots of Murraya paniculata are typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to
 separate compounds based on their polarity.
- Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain the alkaloids, is subjected to a series of chromatographic techniques. This often includes:
 - Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate mixtures) as the mobile phase.
 - Preparative Thin-Layer Chromatography (PTLC): For the separation of smaller quantities of compounds.
 - High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact mass of the molecular ion, which allows for the calculation of the molecular
 formula. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum is typically recorded using a thin film or a KBr pellet.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSOd₆).
 - ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.



- ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
- 2D NMR: A suite of experiments (COSY, HSQC, HMBC, NOESY) is used to establish correlations between protons and carbons, revealing the connectivity of atoms within the molecule.

Spectroscopic Data and Interpretation (Representative)

As the specific spectroscopic data for **Paniculidine C** is not available in the public domain, the following tables present the ¹H and ¹³C NMR data for a closely related analog, Paniculidine B, to illustrate the type of information obtained and its interpretation.

Table 1: ¹H NMR Data of a Representative Paniculidine

Analog (Paniculidine B)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------|--------------|--------------------------|------------|
| ppiii | | (J) HZ | |

Data not available in search results

Table 2: 13C NMR Data of a Representative Paniculidine

<u> Analog (Paniculidine B)</u>

| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|------------------------------|-------------|------------|
| Data not available in search | | |
| results | | |

Proposed Structure of Paniculidine C

Based on its molecular formula (C13H17NO) and the common structural motifs of indole alkaloids found in Murraya paniculata, a plausible structure for **Paniculidine C** can be hypothesized. The final, confirmed structure would be determined through the detailed analysis of its 2D NMR data and potentially confirmed by total synthesis.



A plausible chemical structure for **Paniculidine C**.

Conclusion

The elucidation of the chemical structure of **Paniculidine C** follows a well-established pathway in natural product chemistry, relying on a combination of isolation techniques and spectroscopic analysis. While the complete experimental data for **Paniculidine C** is not fully available in the public domain, the methodologies outlined in this guide provide a robust framework for the structural determination of this and other novel indole alkaloids. Further research to fully characterize **Paniculidine C** and explore its biological activities is warranted and would be of significant interest to the scientific community.

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